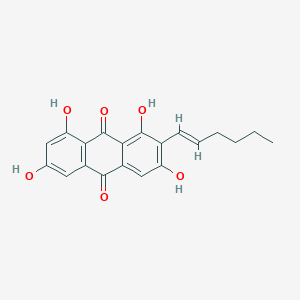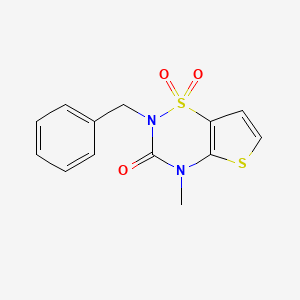
2-Cyano-2-((1-(cyanomethyl)-2-pyrrolidinylidene))acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-((1-(cyanomethyl)-2-pyrrolidinylidene))acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used as reactants in the synthesis of various heterocyclic compounds. The presence of both carbonyl and cyano groups in the molecule makes it highly reactive and suitable for a variety of chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-2-((1-(cyanomethyl)-2-pyrrolidinylidene))acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: In industrial settings, the production of cyanoacetamides often involves solvent-free reactions due to their cost-effectiveness and simplicity. The reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the industrial production of cyanoacetamides .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyano-2-((1-(cyanomethyl)-2-pyrrolidinylidene))acetamide undergoes various types of chemical reactions, including condensation, substitution, and cycloaddition reactions . The active hydrogen on the C-2 position of the compound allows it to participate in a variety of reactions.
Common Reagents and Conditions: Common reagents used in the reactions of cyanoacetamides include carbon disulfide, potassium hydroxide, and N,N-dimethylformamide . For example, stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N-dimethylformamide, followed by cycloalkylation with 1,2-dibromoethane, can yield complex heterocyclic compounds .
Major Products: The major products formed from the reactions of this compound are often heterocyclic compounds with potential biological activities .
Aplicaciones Científicas De Investigación
2-Cyano-2-((1-(cyanomethyl)-2-pyrrolidinylidene))acetamide has a wide range of applications in scientific research. It is used in the synthesis of biologically active heterocyclic compounds, which are of interest in medicinal chemistry . The compound’s reactivity makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals . Additionally, it is used in the study of enzyme inhibitors and as a building block for the synthesis of complex organic molecules .
Mecanismo De Acción
The mechanism of action of 2-Cyano-2-((1-(cyanomethyl)-2-pyrrolidinylidene))acetamide involves its interaction with various molecular targets and pathways. The compound’s cyano and carbonyl groups allow it to form strong interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound’s derivatives .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-Cyano-2-((1-(cyanomethyl)-2-pyrrolidinylidene))acetamide include other cyanoacetamides such as 2-Cyanoacetamide, Malonamide nitrile, and Nitrilomalonamide . These compounds share similar structural features and reactivity patterns.
Uniqueness: What sets this compound apart from other cyanoacetamides is its unique pyrrolidinylidene moiety, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and makes it a valuable intermediate in the synthesis of complex heterocyclic compounds .
Propiedades
Número CAS |
91417-83-3 |
|---|---|
Fórmula molecular |
C9H10N4O |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
(2E)-2-cyano-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]acetamide |
InChI |
InChI=1S/C9H10N4O/c10-3-5-13-4-1-2-8(13)7(6-11)9(12)14/h1-2,4-5H2,(H2,12,14)/b8-7+ |
Clave InChI |
UMDLGNSOFXRETP-BQYQJAHWSA-N |
SMILES isomérico |
C1C/C(=C(/C#N)\C(=O)N)/N(C1)CC#N |
SMILES canónico |
C1CC(=C(C#N)C(=O)N)N(C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12740112.png)






